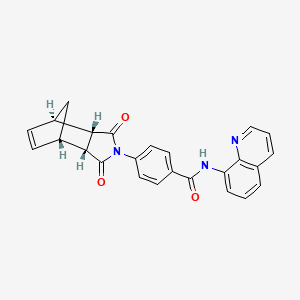

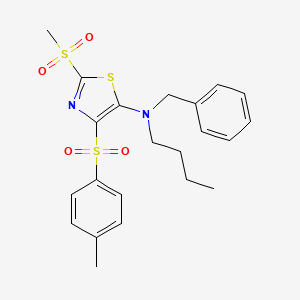

N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.

BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Activity

The growing antimicrobial resistance to last-line antimicrobials among Gram-positive pathogens remains a major healthcare emergency worldwide. Researchers have explored novel thiazole derivatives, including N-(2,5-dimethylphenylthioureido acid derivatives , as potential scaffolds for antimicrobial candidates. These compounds exhibit excellent activity against methicillin and tedizolid/linezolid-resistant Staphylococcus aureus (S. aureus) and vancomycin-resistant Enterococcus faecium .

Psychoactive Properties

While not extensively studied, N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide belongs to the phenethylamine class and acts as a potent agonist of the 5-hydroxytryptamine receptor. Its psychoactive properties warrant further investigation .

Metabolism and Elimination

Understanding the metabolism and elimination properties of this compound is crucial. Researchers have employed analytical techniques using internal standards, such as 2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, to explore its metabolic pathways .

Antifungal Activity

Certain derivatives of this compound exhibit broad-spectrum antifungal activity against drug-resistant Candida strains. For instance, compounds 9f and 14f demonstrate promising efficacy, while ester 8f surpasses fluconazole in inhibiting Candida auris growth .

Drug Development

Given its unique structure, researchers may explore N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide as a scaffold for developing novel antimicrobial agents. Its potential lies in addressing the urgent need for effective treatments against multidrug-resistant pathogens .

作用機序

Target of Action

It’s structurally similar to the class of compounds known asNBOMes , which are potent agonists of the serotonin 5-HT2A receptor . The 5-HT2A receptor plays a crucial role in the brain and is involved in various functions such as mood regulation, cognition, and perception .

Mode of Action

Based on its structural similarity to nbomes, it can be hypothesized that it binds to the 5-ht2a receptor, leading to a series of intracellular events . This interaction could potentially result in hallucinogenic effects, similar to those observed with other NBOMes .

Biochemical Pathways

The activation of the 5-ht2a receptor typically leads to the release of intracellular calcium and activation of the phospholipase c pathway . This can result in various downstream effects, including changes in neuronal excitability and neurotransmitter release .

Pharmacokinetics

A study on a similar compound, 25b-nbf, showed that it was extensively metabolized in human hepatocytes into 33 metabolites via hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism was catalyzed by various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes

Result of Action

Given its structural similarity to nbomes, it may induce hallucinogenic effects by activating the 5-ht2a receptor . This could potentially lead to changes in perception, mood, and cognition .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target . Additionally, individual factors such as genetic variations in the metabolizing enzymes can also influence the compound’s efficacy and toxicity .

特性

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-21-16-11(5-4-8-19-16)9-13(18(21)23)17(22)20-14-10-12(24-2)6-7-15(14)25-3/h4-10H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSGBHJMANJBIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(3-Chlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2789969.png)

![N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2789970.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2789973.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2789976.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2789978.png)

![3-(2-oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2789982.png)